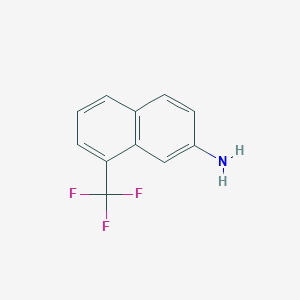

8-(Trifluoromethyl)naphthalen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(Trifluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H8F3N It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring at the 8th position and an amine group at the 2nd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 2-naphthylamine using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)naphthalen-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming naphthoquinone derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: It can participate in electrophilic substitution reactions, where the trifluoromethyl group can influence the reactivity of the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydro-8-(trifluoromethyl)naphthalen-2-amine.

Substitution: Halogenated naphthalene derivatives.

Aplicaciones Científicas De Investigación

While a specific, detailed article focusing solely on the applications of "8-(Trifluoromethyl)naphthalen-2-amine" is not available within the provided search results, the search results do offer some relevant information regarding the uses of related compounds.

Benzindoles and Thymidylate Synthase Inhibition:

- Substituted 2-amino-benz[cd]indole compounds, synthesized from naphthalene compounds, can act as inhibitors of thymidylate synthase (TS) .

- Due to their TS-inhibitory activity, these compounds can be useful as antitumor agents and as inhibitors of the growth of microorganisms like yeast and fungi .

- The invention relates to the preparation of substituted 2-amino-benz[cd]indole compounds and substituted 1-nitro-8-cyano-naphthalene compounds useful for making the substituted 2-amino-benz[cd]indole .

Fluorinated Drugs and Agrochemicals:

- Fluorine-containing compounds make up a significant percentage of small-molecule drugs and newly introduced drugs .

- Fluorination can enhance the bioactivity and metabolic stability of drugs and agrochemicals .

- Fluorinated drugs are becoming increasingly prevalent in the pharmaceutical market .

- Fluorination can fine-tune the physicochemical properties of active ingredients, such as lipophilicity, water solubility, and metabolic stability .

Trifluoromethyl Groups in Research

- Aromatic trifluoromethylation with metal complexes has seen important advancements .

- 8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene has applications in optoelectronic and biomedical fields .

- 8-Trifluoromethyl-1,2,3,4-tetrahydro and related products are available for scientific research .

Other Naphthalene Derivatives:

Mecanismo De Acción

The mechanism of action of 8-(Trifluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

2-Naphthylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

8-Methylnaphthalen-2-amine: Contains a methyl group instead of a trifluoromethyl group, leading to lower lipophilicity and different reactivity.

Uniqueness: The electron-withdrawing nature of the trifluoromethyl group enhances the compound’s stability and interaction with biological targets, making it a valuable compound in various research fields .

Actividad Biológica

8-(Trifluoromethyl)naphthalen-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves various synthetic routes that enable the introduction of the trifluoromethyl group at the desired position on the naphthalene ring. For instance, methods utilizing nucleophilic substitution reactions have been employed to achieve high yields and purity of the target compound .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A notable study reported that derivatives of naphthalene compounds, including those with trifluoromethyl substitutions, showed varying degrees of cytotoxicity . The mechanism of action is believed to involve disruption of microtubule dynamics by binding to the colchicine site on tubulin, which is critical for cell division .

Antimicrobial Properties

In addition to its antiproliferative effects, this compound has been evaluated for antimicrobial activity. Compounds containing the trifluoromethyl group have shown enhanced antibacterial and antifungal properties compared to their non-fluorinated counterparts. For example, a series of naphthoquinone derivatives were synthesized and tested against Trypanosoma brucei, showing promising inhibitory activity linked to the presence of the trifluoromethyl group .

Insecticidal Activity

Recent studies have also explored the insecticidal potential of naphthalene derivatives containing trifluoromethyl groups. Bioassays revealed that certain synthesized compounds exhibited favorable insecticidal activity against pests such as the oriental armyworm and diamondback moth, suggesting their potential application in agrochemicals .

Data Tables

| Activity Type | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antiproliferative | This compound | 5.0 | SCC-9 cells |

| Antimicrobial | Various derivatives | <10 | T. brucei |

| Insecticidal | Naphthalene derivatives | 0.0988 - 5.8864 | Diamondback moth |

Case Studies

- Antiproliferative Activity : A study investigating a series of naphthalene derivatives found that those with a trifluoromethyl group displayed enhanced cytotoxicity against MCF-7 breast cancer cells compared to other substitutions . The study highlighted that specific structural modifications significantly influenced biological activity.

- Antimicrobial Evaluation : Research on naphthoquinone derivatives indicated that compounds with trifluoromethyl substitutions exhibited potent antifungal activity against S. schenckii and T. mentagraphytes, outperforming established antifungal agents like fluconazole .

- Insecticidal Properties : In a bioassay targeting agricultural pests, several trifluoromethyl-substituted naphthalene derivatives were found to have LC50 values ranging from 0.0988 to 5.8864 mg·L−1 against diamondback moth larvae, indicating strong potential as new insecticides .

Propiedades

Fórmula molecular |

C11H8F3N |

|---|---|

Peso molecular |

211.18 g/mol |

Nombre IUPAC |

8-(trifluoromethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6H,15H2 |

Clave InChI |

SADFEBAHYXVNTE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C(C=C2)N)C(=C1)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.